![molecular formula C21H29NO15 B12308160 2-[6-[4,5-Dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12308160.png)
2-[6-[4,5-Dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-[4,5-Dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol is a complex organic compound characterized by multiple hydroxyl groups and a nitrophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-[4,5-Dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol typically involves multi-step organic reactions. The process begins with the preparation of the oxane ring structures, followed by the introduction of hydroxyl groups and the nitrophenoxy moiety. Key reagents include hydroxylating agents and nitrophenol derivatives. Reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and yield of the compound while maintaining stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-[6-[4,5-Dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitrophenoxy moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include carbonyl derivatives, amino-substituted compounds, and various substituted phenoxy derivatives .
Scientific Research Applications
2-[6-[4,5-Dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol has several applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-[6-[4,5-Dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The nitrophenoxy moiety may interact with cellular pathways, modulating signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl β-D-cellopentaoside
- 4-Nitrophenyl β-D-xylotrioside
- 4-Nitrophenyl α-D-maltohexaoside
Uniqueness
2-[6-[4,5-Dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol is unique due to its specific arrangement of hydroxyl groups and the presence of the nitrophenoxy moiety. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C21H29NO15 |
|---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
2-[6-[4,5-dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C21H29NO15/c23-10-5-32-20(16(27)13(10)24)36-12-7-34-21(18(29)15(12)26)37-11-6-33-19(17(28)14(11)25)35-9-3-1-8(2-4-9)22(30)31/h1-4,10-21,23-29H,5-7H2 |
InChI Key |
HJRGODZIIOLZRT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


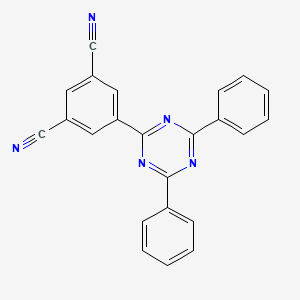
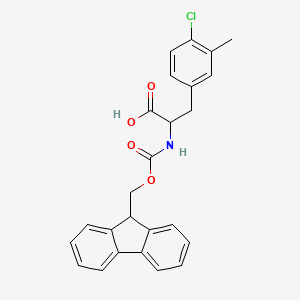
![5-[3-Amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile](/img/structure/B12308083.png)
![Chlororuthenium(2+);cyclohexane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;trifluoroborane;fluoride](/img/structure/B12308094.png)
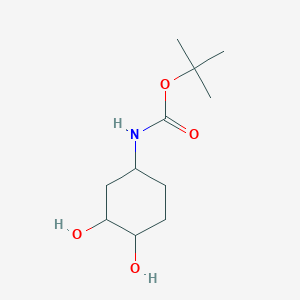
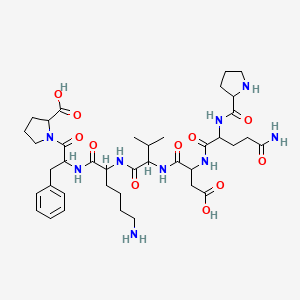

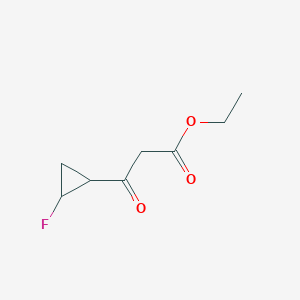
![2-[(2-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride](/img/structure/B12308122.png)
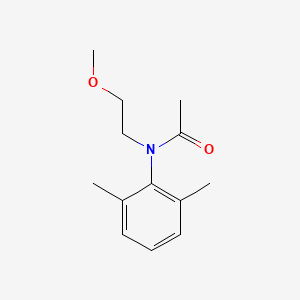
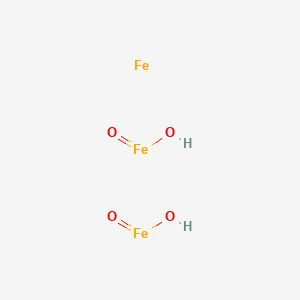
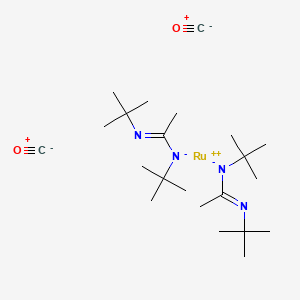
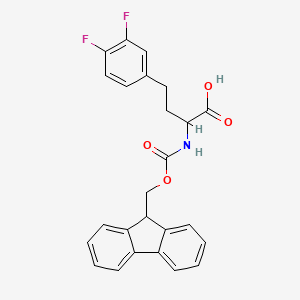
![[5-(Hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B12308152.png)
